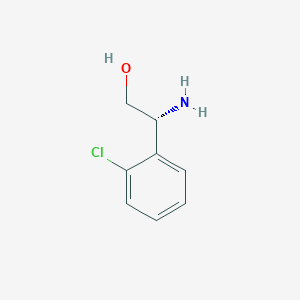

(R)-2-Amino-2-(2-chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(2-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALZSHRJUMADMG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: (R)-2-Amino-2-(2-chlorophenyl)ethan-1-ol

The following technical guide details the chemical structure, synthesis, and applications of (R)-2-amino-2-(2-chlorophenyl)ethan-1-ol .

Executive Summary & Structural Definition

(R)-2-amino-2-(2-chlorophenyl)ethan-1-ol is a high-value chiral building block belonging to the class of

Core Identity Data

| Parameter | Detail |

| IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)ethan-1-ol |

| Common Synonyms | (R)-2-Chlorophenylglycinol; (R)-2-Amino-2-(2-chlorophenyl)ethanol |

| CAS Number | 1212831-53-2 (Free Base) / 1391447-35-0 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 171.62 g/mol |

| Chiral Center | C2 (Benzylic position) |

Critical Structural Distinction

Warning: Do not confuse this compound with its regioisomer, 2-amino-1-(2-chlorophenyl)ethan-1-ol (a norephedrine analog).

-

Target (Glycinol Type): Amino group is on the benzylic carbon (C2).

-

Isomer (Ephedrine Type): Hydroxyl group is on the benzylic carbon (C1).

This distinction is vital in retrosynthetic analysis, as the two isomers lead to fundamentally different heterocyclic scaffolds (e.g., oxazolidinones vs. oxazolines).

Chemical Structure & Stereochemistry

The molecule features a phenyl ring substituted at the ortho position with a chlorine atom. This 2-chloro substituent introduces significant steric bulk and electronic withdrawal (inductive effect, -I), which influences the reactivity of the adjacent chiral center.

Conformation and Reactivity

-

Steric Hindrance: The ortho-chloro group restricts rotation around the C(aryl)-C(

) bond, potentially enhancing stereoselectivity in downstream transformations (e.g., formation of chiral auxiliaries). -

Chelation Potential: The 1,2-amino alcohol motif is a bidentate ligand. The nitrogen and oxygen atoms can coordinate with metal centers (B, Ti, Cu), making this molecule a precursor for chiral ligands used in asymmetric catalysis.

Synthesis Strategies

The most robust route to (R)-2-amino-2-(2-chlorophenyl)ethan-1-ol is the reduction of the corresponding amino acid, (R)-2-amino-2-(2-chlorophenyl)acetic acid (also known as (R)-2-chlorophenylglycine).

Method A: Iodine-Promoted Borohydride Reduction (Recommended)

This protocol is preferred over Lithium Aluminum Hydride (LiAlH

Reaction Scheme:

Protocol:

-

Activation: Suspend (R)-2-(2-chlorophenyl)glycine (1.0 eq) in anhydrous THF under N

. -

Borohydride Addition: Add NaBH

(2.4 eq) in portions. -

Iodine Addition: Dropwise add a solution of I

(1.0 eq) in THF at 0°C. (Evolution of H -

Reflux: Heat the mixture to reflux for 12–18 hours until the amino acid is consumed (monitor by TLC/HPLC).

-

Quench: Cool to 0°C and carefully add methanol until clear (destroys borane complexes).

-

Workup: Concentrate, partition between aqueous KOH (20%) and dichloromethane (DCM). The product resides in the organic layer.

-

Purification: Recrystallization from EtOAc/Hexanes or conversion to the HCl salt using ethereal HCl.

Method B: Enzymatic Resolution (Alternative)

For large-scale manufacturing where enantiopure starting material is expensive, a racemic synthesis followed by enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can be employed to selectively acylate the (R)-enantiomer.

Synthesis Workflow Diagram

Figure 1: Optimized workflow for the chemical reduction of 2-chlorophenylglycine.

Applications in Drug Discovery

The (R)-enantiomer acts as a versatile chiral synthon . While the (S)-enantiomer of the corresponding acid is the key intermediate for the antiplatelet drug Clopidogrel (Plavix) , the (R)-alcohol finds utility in:

-

Chiral Auxiliaries: Reaction with phosgene or carbonyldiimidazole (CDI) yields 4-aryl-2-oxazolidinones (Evans-type auxiliaries). The 2-chloro substituent provides unique steric shielding, influencing the facial selectivity of subsequent alkylation or aldol reactions.

-

Kinase Inhibitors: The 2-amino-2-arylethanol motif is a pharmacophore found in various inhibitors targeting kinases involved in oncology. The hydroxyl group often serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

-

Reference Standards: Essential for establishing enantiomeric purity methods for (S)-series drugs.

Pathway to Heterocycles

Figure 2: Derivatization of the core scaffold into chiral oxazolidinones.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters should be verified:

| Method | Expected Signal / Condition |

| 1H NMR (400 MHz, DMSO-d6) | |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane:IPA (90:10).Retention: (R)-isomer typically elutes distinctly from (S). |

| Specific Rotation | |

| Mass Spectrometry | ESI+: m/z 172.05 [M+H] |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The amino alcohol functionality can be corrosive in high concentrations.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. (R)-2-Amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride Product Sheet. Link

- McKennon, M. J., et al. "A Convenient Reduction of Amino Acids: Application to the Synthesis of Chiral Amino Alcohols." Journal of Organic Chemistry, 1993, 58, 3568-3571. (Describes the NaBH4/I2 reduction protocol).

-

BenchChem. Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid. Link (Analogous synthesis methodology).

-

PubChem. 2-Amino-2-(2-chlorophenyl)ethanol Compound Summary. Link

-

Frontiers in Bioengineering. Gram-Scale Synthesis of Chiral Diols via Enzymatic Hydrolysis. Link (Relevant for enzymatic resolution strategies).[1]

Sources

(R)-2-(2-Chlorophenyl)glycinol: A Technical Guide on Properties, Synthesis, and Applications

Executive Summary

(R)-2-(2-chlorophenyl)glycinol is a highly specialized chiral amino alcohol utilized extensively in asymmetric synthesis and pharmaceutical development. The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric hindrance and electronic modulation compared to standard unsubstituted phenylglycinol. This makes it a privileged scaffold for designing chiral ligands (e.g., oxazolines) and a critical intermediate for active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical data, providing actionable insights into its physicochemical properties, the causality behind its synthetic methodologies, and its role in advanced drug development.

Chemical Identity and Nomenclature

Accurate identification of chiral building blocks is crucial for procurement, regulatory documentation, and ensuring enantiomeric purity in downstream applications. The compound is recognized by several synonyms across chemical databases and supplier catalogs[1].

-

IUPAC Name: (2R)-2-amino-2-(2-chlorophenyl)ethan-1-ol[1]

-

CAS Registry Number: 1212831-53-2[1],

-

Synonyms:

-

SMILES String: NC1=CC=CC=C1Cl[1]

Physicochemical Properties

Understanding the physical properties is essential for handling, solvent selection, and reaction optimization. The data below summarizes the core properties of the commercially available standard[1],[2].

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO[1],[2] |

| Molecular Weight | 171.62 g/mol [1],[2] |

| Purity (Commercial Standard) | ≥95% to 97%[1],[2] |

| Appearance | Solid (typically white to off-white powder) |

| Stereochemistry | (R)-enantiomer (Chiral center at C2)[1] |

Synthetic Methodology: Chemoselective Reduction

Mechanistic Rationale (Causality)

The synthesis of (R)-2-(2-chlorophenyl)glycinol typically proceeds via the reduction of its corresponding amino acid, (R)-2-(2-chlorophenyl)glycine. A critical challenge in this transformation is reducing the carboxylic acid to an alcohol without causing racemization at the sensitive α-chiral center.

While Lithium Aluminum Hydride (LiAlH₄) is a traditional reducing agent, it is highly reactive, poses significant safety hazards at scale, and can lead to over-reduction or epimerization. A superior, field-proven alternative is the Sodium Borohydride/Iodine (

Step-by-Step Protocol: Reduction

Note: This protocol is a self-validating system adapted from standard phenylglycinol synthesis methodologies[3].

Step 1: Activation & Reagent Mixing

-

Suspend (R)-2-(2-chlorophenyl)glycine (1.0 eq) and

(2.0 to 2.5 eq) in anhydrous Tetrahydrofuran (THF) under an inert Nitrogen ( -

Causality: Anhydrous conditions are mandatory because moisture will prematurely quench the

and the in situ generated borane, halting the reduction.

Step 2: In Situ Borane Generation

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve Iodine (

, 1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30–60 minutes. -

Causality: The dropwise addition controls the exothermic reaction and prevents localized heating that could lead to racemization. Hydrogen gas (

) is evolved during this step; ensure proper venting.

Step 3: Reflux & Conversion

-

Gradually warm the mixture to room temperature, then heat to reflux (approx. 70 °C) for 15 to 20 hours[3].

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or chiral HPLC. The reaction is complete when the starting amino acid is fully consumed.

Step 4: Quenching & Hydrolysis

-

Cool the reaction to 0 °C. Carefully add Methanol (MeOH) dropwise until effervescence ceases.

-

Causality: MeOH safely quenches residual borane and begins the cleavage of the robust boron-nitrogen and boron-oxygen complexes formed during reduction.

-

Concentrate the mixture under reduced pressure. Add 20% aqueous NaOH (or KOH) and heat to 50 °C for 2 hours to ensure complete hydrolysis of the borate esters[3].

Step 5: Extraction & Purification

-

Extract the aqueous layer multiple times with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash the combined organic layers with brine, dry over anhydrous

, filter, and evaporate the solvent. -

Validation: Determine the enantiomeric excess (ee) of the final white solid using chiral HPLC. The ee should mirror the starting material (>99%).

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression and chemical transformations during the

Mechanistic workflow for the chemoselective reduction of (R)-2-(2-chlorophenyl)glycine.

Applications in Advanced Chemical Synthesis

The structural uniqueness of (R)-2-(2-chlorophenyl)glycinol—specifically the ortho-chloro substitution—makes it highly valuable in two main areas:

-

Chiral Ligand Design: It is a prime precursor for the synthesis of chiral oxazolines and bis(oxazoline) (BOX) ligands. When these ligands coordinate with transition metals (e.g., Cu, Zn), the bulky ortho-chloro group creates a highly restricted chiral pocket. This steric environment forces incoming substrates into a single reactive conformation, drastically improving the enantioselectivity of reactions like asymmetric cyclopropanations and Diels-Alder cycloadditions.

-

API Building Blocks: The compound serves as a chiral auxiliary in the synthesis of complex pharmaceutical targets. The amino alcohol motif can be converted into morpholines, piperazines, or utilized in the stereocontrolled synthesis of zwitterionic bicyclic lactams, which are precursors to functionalized piperidines and targeted analgesics.

References

Sources

(R)-2-Amino-2-(2-chlorophenyl)ethanol molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of (R)-2-Amino-2-(2-chlorophenyl)ethanol , a critical chiral building block in drug development.

Core Identity & Pharmaceutical Utility

Executive Summary

(R)-2-Amino-2-(2-chlorophenyl)ethanol is a high-value chiral amino alcohol intermediate used primarily in the synthesis of antithrombotic agents and kinase inhibitors. Structurally, it consists of a 2-chlorophenyl moiety attached to a chiral center bearing an amino group and a hydroxymethyl group. Its primary industrial relevance lies in its relationship to 2-chlorophenylglycine , a key precursor for the blockbuster drug Clopidogrel (Plavix) . This alcohol derivative serves as both a reduced building block for novel therapeutics and a stereochemical reference standard for quality control in enantioselective synthesis.

Physicochemical Core

The following data establishes the baseline identity for analytical verification and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | (2R)-2-Amino-2-(2-chlorophenyl)ethanol | |

| CAS Number | 1212831-53-2 | Specific to (R)-isomer.[1] (Racemate: 97590-54-0) |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | Average mass |

| Exact Mass | 171.0451 Da | Monoisotopic |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in non-polar solvents |

| Chirality | (R)-Enantiomer | Benzylic amine stereocenter |

Structural Biology & Chirality

The pharmacological value of this molecule stems from its (R)-configuration at the benzylic position. In drug design, this chiral center is often preserved to maintain specific binding interactions with target proteins, such as the P2Y12 receptor (in the case of thienopyridine derivatives) or specific kinase pockets.

-

Stereochemical Integrity: The "ortho-chloro" substitution on the phenyl ring introduces significant steric hindrance, restricting rotation and enhancing the selectivity of the molecule when used as a chiral auxiliary or scaffold.

-

Metabolic Stability: The halogenation at the 2-position protects the phenyl ring from rapid metabolic oxidation, extending the half-life of pharmacophores derived from this structure.

Synthetic Pathways

The industrial production of (R)-2-Amino-2-(2-chlorophenyl)ethanol typically follows a "Resolution-Reduction" pathway. Direct asymmetric synthesis is possible but often less cost-effective than resolving the parent amino acid.

Primary Synthetic Route (Resolution-Reduction)

-

Strecker Synthesis: 2-Chlorobenzaldehyde reacts with NaCN and ammonia to form the racemic amino nitrile, which is hydrolyzed to (±)-2-(2-chlorophenyl)glycine .

-

Optical Resolution: The racemate is resolved using a chiral acid (e.g., (+)-Tartaric acid or Camphorsulfonic acid) or via enzymatic resolution (e.g., Penicillin Acylase) to isolate (R)-2-(2-chlorophenyl)glycine .

-

Chemoselective Reduction: The carboxylic acid moiety of the (R)-amino acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with Iodine activation.

Pathway Visualization

The following diagram illustrates the critical steps in generating the high-purity (R)-isomer.

Figure 1: Synthetic workflow from aldehyde precursor to final chiral amino alcohol.

Pharmaceutical Applications

Antithrombotic Agents (Clopidogrel Analogues)

While Clopidogrel utilizes the (S)-enantiomer of the methyl ester, the (R)-amino alcohol is a crucial tool in this chemical space:

-

Impurity Profiling: It serves as a reference standard to detect over-reduction or racemization in the synthesis of Clopidogrel active pharmaceutical ingredients (APIs).

-

Novel Analogues: Researchers use the (R)-alcohol to synthesize "inverted" chiral analogues to test for off-target toxicity or novel binding modes in P2Y12 receptor antagonism.

Kinase Inhibitors & Chiral Auxiliaries

The molecule acts as a "chiral handle" in fragment-based drug discovery. The free amine and alcohol groups allow it to react with isocyanates or activated esters to form oxazolidinones —a scaffold found in antibiotics (e.g., Linezolid) and factor Xa inhibitors.

Analytical & Experimental Protocols

Determination of Enantiomeric Excess (HPLC)

To ensure the purity required for drug development (>99.5% e.e.), the following HPLC method is recommended.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm.

-

Expected Retention: The (R)-isomer typically elutes distinctively from the (S)-isomer due to the interaction of the amino group with the chiral stationary phase.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

-

AChemBlock. (R)-2-Amino-2-(2-chlorophenyl)ethanol Product Specifications & CAS 1212831-53-2.[1]

-

GuideChem. (R)-2-Amino-1-(2-chlorophenyl)ethanol Molecular Data and Synonyms.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66757: Ethanol, 2-((2-chlorophenyl)amino)- (Structural Analogue Reference).

-

Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation (US20040176637A1).

-

BenchChem. Applications of Chlorophenyl-ethanol derivatives in Drug Development.

Sources

The Ortho-Chloro Advantage: Technical Guide to 2-Chloro-Beta-Amino Phenethyl Alcohol Derivatives

Executive Summary & Pharmacophore Rationale

The 2-chloro-beta-amino phenethyl alcohol scaffold (systematically 1-(2-chlorophenyl)-2-aminoethanol) represents a critical structural motif in medicinal chemistry, most notably serving as the backbone for lipophilic

While the phenylethanolamine core is ubiquitous in adrenergic signaling, the introduction of a chlorine atom at the ortho (2-) position of the phenyl ring is a deliberate structural modification designed to solve two specific failure modes in drug development: metabolic instability and receptor subtype selectivity .

The "Ortho-Effect" in Drug Design

The 2-chloro substituent is not merely a lipophilic handle; it acts as a "metabolic shield."

-

Metabolic Blockade: The chlorine atom at the ortho position sterically and electronically inhibits ring hydroxylation by Cytochrome P450 enzymes. Unlike the unsubstituted or para-substituted analogs (which are rapidly oxidized to catechols and cleared by COMT), the ortho-chloro derivatives exhibit significantly prolonged plasma half-lives.

-

Lipophilicity Modulation: The chlorine atom increases the partition coefficient (LogP), facilitating transdermal absorption—a key feature that allows drugs like Tulobuterol to be formulated as patches.

-

Conformational Locking: The steric bulk of the ortho-chloro group forces the ethanolamine side chain into a specific rotameric population, minimizing the entropic penalty upon binding to the

-adrenergic receptor (

Synthetic Architecture: Asymmetric Transfer Hydrogenation (ATH)

Traditional reduction of 2-chloro-phenacyl halides using sodium borohydride yields racemic mixtures, necessitating wasteful chiral resolution. In a modern process environment, Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts is the industry standard for generating the chiral alcohol center with high enantiomeric excess (>98% ee).

The Retrosynthetic Logic

We avoid direct amination of the

Pathway: 2-Chloroacetophenone

Workflow Visualization

The following diagram outlines the high-fidelity synthesis route, prioritizing enantiocontrol.

Figure 1: Stereoselective synthesis pathway via Asymmetric Transfer Hydrogenation (ATH) and Epoxide Ring Opening.

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-1-(2-chlorophenyl)-2-(tert-butylamino)ethanol (Tulobuterol analog). This method is self-validating: the optical rotation of the intermediate serves as a checkpoint before the final expensive amination step.

Phase 1: Asymmetric Reduction (The Critical Step)

-

Substrate: 2-chloro-phenacyl bromide (derived from 2-chloroacetophenone).

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Step-by-Step:

-

Charge: In a chemically resistant reactor, dissolve 2-chloro-phenacyl bromide (1.0 eq) in dry DMF or Ethyl Acetate.

-

Degas: Sparge the solution with Nitrogen for 15 minutes. Oxygen poisons the Ru-hydride species.

-

Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (S/C ratio 1:500).

-

Initiation: Add the HCOOH/TEA mixture (3.0 eq) slowly at 0°C.

-

Reaction: Stir at 25°C for 12–18 hours. Monitor by HPLC (C18 column).

-

Checkpoint: Conversion should be >98%. If stalled, add 0.1 eq of fresh HCOOH.

-

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with sat. NaHCO3 (to remove formic acid) and Brine.

-

Validation: Analyze the (R)-2-bromo-1-(2-chlorophenyl)ethanol intermediate.

-

Target: >98% ee (Chiral HPLC, AD-H column).

-

Phase 2: Epoxide Formation & Amination

-

Cyclization: Dissolve the chiral bromohydrin in MeOH. Add K2CO3 (2.0 eq) and stir at RT for 2 hours.

-

Mechanism:[1][2][3] Intramolecular Williamson ether synthesis forms the epoxide with retention of configuration (if base is mild) or inversion (if conditions force direct displacement). Note: Standard base treatment of halohydrins usually retains the chiral center's integrity relative to the carbon skeleton.

-

-

Amination: Add tert-butylamine (excess, 3.0 eq) directly to the epoxide solution.

-

Reflux: Heat to 60°C for 4 hours. The high nucleophilicity of the amine opens the epoxide at the less substituted carbon (regioselective).

-

Isolation: Evaporate volatiles. Crystallize the hydrochloride salt from Isopropanol/Ether.

Structural Activity Relationship (SAR) & Pharmacology

The interaction of these derivatives with the

Comparative Physicochemical Data

The following table illustrates why the 2-chloro derivative is superior to the unsubstituted or 4-chloro analogs for long-acting formulations.

| Property | Unsubstituted (H) | 4-Chloro (Para) | 2-Chloro (Ortho) | Implication |

| LogP (Lipophilicity) | 1.2 | 2.4 | 2.3 | Optimal for transdermal/membrane penetration. |

| t1/2 (Metabolic Half-life) | < 2 hrs | ~4 hrs | ~9-12 hrs | Ortho-Cl blocks CYP450 ring hydroxylation. |

| Moderate | High | High | Steric bulk reduces affinity for | |

| pKa (Amine) | 9.5 | 9.4 | 9.2 | Slightly lower pKa improves un-ionized fraction at physiological pH. |

Receptor Binding Mechanism

The binding pocket of the

Figure 2: Pharmacophore mapping of 2-chloro-beta-amino phenethyl alcohol in the

Analytical Characterization

To ensure scientific integrity, the following analytical parameters must be met for the synthesized derivative.

-

Chiral HPLC:

-

1H-NMR (400 MHz, CDCl3):

-

Diagnostic signal for the methine proton attached to the chiral alcohol (

-C-OH) appears as a doublet of doublets (dd) around -

The ortho-chloro substitution causes a downfield shift of the adjacent aromatic proton relative to the meta and para protons.

-

References

-

Noyori, R., & Hashiguchi, S. (1997).[7] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][8] Accounts of Chemical Research, 30(2), 97–102. Link

- Kubo, S., et al. (1980). Synthesis and Pharmacological Activities of Tulobuterol. Chemical and Pharmaceutical Bulletin, 28(12).

-

Rosenbaum, D. M., et al. (2007).[9][10] GPCR Structure: High-Resolution Crystal Structure of the Human Beta2-Adrenergic Receptor.[11] Science, 318(5854), 1266-1273. Link

- Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(11), 2572-2605. (Mechanistic basis for halogen-induced metabolic stability).

-

Wang, C., & Yamamoto, H. (2014).[3] Tungsten-Catalyzed Regioselective Ring Opening of Epoxides. Journal of the American Chemical Society, 136(19), 6888–6891. Link

Sources

- 1. Comparison of o-octopamine and related phenylethanolamines as substrates for norepinephrine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 6. scihorizon.com [scihorizon.com]

- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 8. kanto.co.jp [kanto.co.jp]

- 9. rcsb.org [rcsb.org]

- 10. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. guidetopharmacology.org [guidetopharmacology.org]

Methodological & Application

Technical Application Note: Chemoselective Synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol

Executive Summary

This application note details a robust, high-fidelity protocol for the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol (CAS: 1212831-53-2) from (R)-2-chlorophenylglycine . This transformation is a critical step in the generation of chiral building blocks for pharmaceutical intermediates, particularly in the development of anti-platelet and anti-thrombotic agents where the ortho-chloro substitution pattern and enantiomeric purity are pharmacologically decisive.

The protocol utilizes the Sodium Borohydride/Iodine (NaBH₄/I₂) system to generate borane in situ. This method is selected over Lithium Aluminum Hydride (LiAlH₄) or commercial Borane-THF complexes due to its superior safety profile, ease of scalability, and exceptional retention of stereochemical integrity (>98% ee).

Key Technical Advantages[1]

-

Chemoselectivity: Preferential reduction of the carboxylic acid in the presence of the aryl chloride and free amine.

-

Stereoretention: Avoids racemization pathways common in aldehyde intermediates by proceeding through a stable amine-borane complex.

-

Operational Safety: Eliminates the need for storing unstable Borane-THF solutions or handling pyrophoric LiAlH₄.

Reaction Mechanism & Pathway

The reduction proceeds via the in situ generation of diborane (B₂H₆) from NaBH₄ and I₂. The borane coordinates with the amine to form a complex, activating the carboxyl group for hydride transfer. The resulting amino-borane intermediate requires a rigorous oxidative or acidic workup to liberate the free amino alcohol.

Figure 1: Mechanistic pathway for the borane-mediated reduction of (R)-2-chlorophenylglycine.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Note |

| (R)-2-Chlorophenylglycine | 185.61 | 1.0 | Substrate | Irritant |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.4 | Hydride Source | Water Reactive, Toxic |

| Iodine (I₂) | 253.81 | 1.0 | Oxidant/Activator | Corrosive, Stains |

| Tetrahydrofuran (THF) | 72.11 | -- | Solvent | Anhydrous required |

| Methanol (MeOH) | 32.04 | -- | Quench | Flammable |

| Potassium Hydroxide (KOH) | 56.11 | -- | Hydrolysis | Corrosive |

Step-by-Step Methodology

Phase 1: In Situ Borane Generation & Reduction

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet. Flame-dry or oven-dry the glassware.

-

Substrate Suspension: Charge the flask with (R)-2-chlorophenylglycine (10.0 mmol) and anhydrous THF (25 mL). The amino acid will likely remain as a suspension.

-

Hydride Addition: Add NaBH₄ (24.0 mmol) in one portion. Cool the mixture to 0°C using an ice bath.

-

Iodine Addition (Critical): Dissolve I₂ (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction flask over 30–45 minutes.

-

Observation: Hydrogen gas (H₂) will evolve vigorously. The solution color will transition from dark brown (iodine) to colorless/white precipitate as borane is generated and consumed.

-

-

Reflux: Once gas evolution subsides and the addition is complete, remove the ice bath. Heat the reaction to reflux (66°C) and maintain for 16–18 hours. The suspension should clear significantly as the reduction proceeds.

Phase 2: Quench and Workup

-

Quench: Cool the reaction mixture to room temperature. Carefully add Methanol (10 mL) dropwise.

-

Caution: Significant H₂ evolution will occur as excess borane is destroyed.

-

-

Evaporation: Concentrate the mixture under reduced pressure to obtain a white semi-solid residue.

-

Borane Complex Hydrolysis: Dissolve the residue in 20% w/v aqueous KOH (20 mL). Reflux this aqueous mixture for 4 hours.

-

Extraction: Cool to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Isolation: Filter and concentrate in vacuo to yield the crude amino alcohol.

Phase 3: Purification (Optional but Recommended)

-

Recrystallization: The product can often be recrystallized from Ethyl Acetate/Hexanes.

-

Salt Formation: For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution of the crude product with HCl in dioxane/ether.

Process Workflow

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

To ensure the protocol is self-validating, the isolated product must meet the following criteria.

Structural Validation (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic: δ 7.15–7.45 ppm (m, 4H, Aryl-H). The 2-chloro substitution pattern typically shows a distinct multiplet pattern compared to unsubstituted phenyl.

-

Chiral Center (C2-H): δ ~4.4–4.6 ppm (dd or m, 1H).

-

Methylene (C1-H₂): δ ~3.5–3.8 ppm (m, 2H, -CH₂OH).

-

Exchangeable: Broad singlets for -NH₂ and -OH (variable shift).

-

Enantiomeric Purity (Chiral HPLC)

-

Column: Daicel Chiralpak AD-H or OD-H (Common for aryl amino alcohols).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm or 254 nm.

-

Target: >98% ee. Compare against racemic standard prepared by mixing (R) and (S) starting materials.

Physical Properties

-

Appearance: The free base is typically a viscous oil or low-melting solid; the HCl salt is a white crystalline solid.

-

CAS Reference: 1212831-53-2 (Specific to the (R)-isomer).[3]

References

-

McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives."[4] The Journal of Organic Chemistry, 58(13), 3568-3571.

-

Abiko, A., et al. (1992). "Simple and Efficient Procedure for the Reduction of α-Amino Acids." Tetrahedron Letters, 33(38), 5517-5518.

-

Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4-I2." The Journal of Organic Chemistry, 56(20), 5964-5965.

-

AChemBlock. "(R)-2-Amino-2-(2-chlorophenyl)ethanol Product Data." AChemBlock Catalog.

-

PubChem. "Compound Summary: 2-Amino-2-(2-chlorophenyl)ethanol." National Library of Medicine.

Sources

Application Note: (R)-2-Amino-2-(2-chlorophenyl)ethanol in Clopidogrel Development

This Application Note and Protocol guide details the synthesis, characterization, and application of (R)-2-Amino-2-(2-chlorophenyl)ethanol , a critical chiral intermediate in the quality control and specific synthetic pathways of Clopidogrel.

Executive Summary

The synthesis of Clopidogrel (Plavix®) requires strict stereochemical control to yield the active (S)-(+) enantiomer. While the (S)-enantiomer of the 2-chlorophenylglycine scaffold is the direct precursor to the drug, the (R)-2-Amino-2-(2-chlorophenyl)ethanol (CAS: 1212831-53-2) plays a vital role in pharmaceutical development. It serves two primary functions:

-

Critical Quality Attribute (CQA) Reference Standard: It is the precursor to (R)-Clopidogrel , the inactive and potentially toxic distomer. High-purity (R)-intermediate is required to validate chiral HPLC methods and ensure enantiomeric excess (ee) >99.0% in the final drug substance.

-

Chiral Pool Precursor: In specific "inversion-based" synthetic routes, the (R)-alcohol can be converted to the (S)-amine via stereospecific activation (e.g., mesylation) and displacement, although this is less common than direct (S)-synthesis.

This guide provides a robust Asymmetric Transfer Hydrogenation (ATH) protocol for synthesizing the (R)-intermediate and details its application in impurity profiling.

Scientific Background & Stereochemical Logic

The Clopidogrel Stereochemistry Nexus

Clopidogrel acts as an irreversible P2Y12 receptor antagonist.[1][2] Its efficacy is strictly limited to the (S)-enantiomer . The (R)-enantiomer is not only inactive but can induce convulsions at high doses. Therefore, controlling the stereocenter at the benzylic position is the single most critical step in its manufacturing.

-

Direct Precursor: (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid methyl ester.

-

Target Intermediate: (R)-2-Amino-2-(2-chlorophenyl)ethanol.

-

Relationship: The (R)-alcohol corresponds to the (R)-amino acid (distomer) upon oxidation. Thus, this protocol focuses on synthesizing the reference standard for the impurity.

Mechanism of Synthesis: Asymmetric Transfer Hydrogenation (ATH)

To obtain high optical purity (>99% ee) of the (R)-alcohol, we utilize Noyori’s Asymmetric Transfer Hydrogenation. This method reduces 2-amino-1-(2-chlorophenyl)ethanone using a Ruthenium catalyst with a chiral diamine ligand.

-

Catalyst Selection: The (S,S)-TsDPEN-Ru(p-cymene) complex typically yields the (R)-alcohol for aryl-alkyl ketones, following the empirical rule where the hydride is delivered to the Re-face of the ketone.

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) serves as the safe, liquid hydrogen donor, avoiding high-pressure H₂ gas.

Figure 1: Synthetic pathway for the (R)-intermediate via Asymmetric Transfer Hydrogenation.[3][4][5]

Experimental Protocol: Synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol

Safety Warning: 2-Amino-1-(2-chlorophenyl)ethanone is a skin irritant. Ruthenium catalysts are costly and sensitive to oxygen in solution. Perform all steps in a fume hood.

Materials & Reagents

| Reagent | CAS No.[6] | Equiv.[7][8] | Role |

| 2-Amino-1-(2-chlorophenyl)ethanone HCl | 14160-93-1 | 1.0 | Substrate |

| RuCl(p-cymene)[(S,S)-TsDPEN] | 192139-90-5 | 0.005 (0.5 mol%) | Chiral Catalyst |

| Formic Acid / Triethylamine (5:2) | N/A | 3.0 vol | Hydrogen Donor |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction |

| Isopropanol (IPA) | 67-63-0 | Solvent | Recrystallization |

Step-by-Step Procedure

Step 1: Catalyst Activation & Reaction Setup

-

In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-1-(2-chlorophenyl)ethanone HCl (10.0 g, 48.5 mmol) in Formic acid/Triethylamine complex (30 mL).

-

Note: The solution may be slightly exothermic upon mixing.[8] Ensure the temperature stabilizes to 25–30°C.

-

-

Degas the solution by bubbling nitrogen gas through it for 10 minutes to remove dissolved oxygen (critical for catalyst life).

-

Add the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (154 mg, 0.24 mmol).

-

Seal the flask under a nitrogen atmosphere and stir at 28°C ± 2°C for 24 hours.

Step 2: Reaction Monitoring (IPC)

-

Method: TLC (Silica gel, DCM:MeOH:NH₄OH 90:10:1).

-

Criterion: Disappearance of the ketone spot (Rf ~0.6) and appearance of the alcohol spot (Rf ~0.3).

-

Validation: If conversion is <95% after 24h, add an additional 0.1 mol% catalyst and stir for 6 hours.

Step 3: Quenching and Isolation [9][10]

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add water (50 mL) followed by 20% NaOH solution dropwise until the pH reaches 10–11. This liberates the free amine base.

-

Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

-

Combine the organic layers and wash with Brine (50 mL) .

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure to yield a crude off-white solid.

Step 4: Purification (Enrichment)

-

Dissolve the crude solid in minimal hot Isopropanol (IPA) (~20 mL).

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Filter the white crystals and wash with cold hexane.

-

Yield: Expected 7.5 g (90%).

-

Optical Rotation:

(c=1, MeOH) (Value to be verified against specific lot Certificate of Analysis).

Quality Control & Application in Clopidogrel Synthesis

Chiral HPLC Method (Enantiomeric Purity)

To ensure the synthesized material is the (R)-isomer and suitable for use as an impurity standard.

-

Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV @ 220 nm.

-

Retention Times (Typical):

-

(R)-Isomer (Target): ~12.5 min

-

(S)-Isomer (Impurity): ~15.2 min

-

-

Acceptance Criteria: ee > 99.5% for Reference Standard usage.

Application: Synthesis of (R)-Clopidogrel Impurity Standard

To generate the full impurity standard for final drug release testing:

-

Oxidation: Treat the (R)-alcohol with TEMPO/NaOCl to yield (R)-2-amino-2-(2-chlorophenyl)acetic acid .

-

Esterification: React with Thionyl Chloride/Methanol to form the methyl ester.

-

Coupling: React with 2-(2-thienyl)ethyl tosylate.

-

Cyclization: Perform the Mannich cyclization with formaldehyde.

-

Result: (R)-Clopidogrel (Distomer).[11] This is used to spike the (S)-Clopidogrel sample during QC validation to prove the method can separate the two enantiomers.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol.

References

-

Pereillo, J. M., et al. (2002).[12] "Structure and stereochemistry of the active metabolite of clopidogrel." Drug Metabolism and Disposition, 30(11), 1288-1295. Link

- Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.

-

Savi, P., et al. (2000). "Identification and Biological Activity of the Active Metabolite of Clopidogrel." Thrombosis and Haemostasis, 84, 891-896. Link

-

BenchChem. (2025).[13] "Application Notes: (R)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent." (Context on resolution agents). Link

-

AChemBlock. "Product Profile: (R)-2-Amino-2-(2-chlorophenyl)ethanol (CAS 1212831-53-2)."[6] (Verification of CAS and existence). Link

Sources

- 1. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. scihorizon.com [scihorizon.com]

- 6. (R)-2-Amino-2-(2-chlorophenyl)ethanol 95% | CAS: 1212831-53-2 | AChemBlock [achemblock.com]

- 7. jocpr.com [jocpr.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 11. WO2006087729A1 - Rapid resolution process for clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph - form i - Google Patents [patents.google.com]

- 12. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

solvent selection for (R)-2-Amino-2-(2-chlorophenyl)ethanol recrystallization

Application Note & Protocol

Topic: A Systematic Approach to Solvent Selection for the Recrystallization of (R)-2-Amino-2-(2-chlorophenyl)ethanol

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of (R)-2-Amino-2-(2-chlorophenyl)ethanol via recrystallization. As a chiral amino alcohol, this compound is a valuable building block in pharmaceutical synthesis where high purity is paramount.[1] This guide moves beyond a simple list of solvents, offering a detailed methodology grounded in the physicochemical properties of the solute, theoretical principles of crystallization, and a structured experimental workflow. Protocols for solubility screening and small-scale recrystallization trials are provided to enable a rational, evidence-based approach to developing a robust and efficient purification process.

Introduction: The Critical Role of Purification

(R)-2-Amino-2-(2-chlorophenyl)ethanol is a chiral amino alcohol, a class of compounds that serve as indispensable building blocks (synthons) in the pharmaceutical industry.[1] The specific three-dimensional arrangement of the amine and alcohol functional groups is often fundamental to the efficacy and safety of many drug substances.[1] Consequently, achieving high chemical and enantiomeric purity is not merely a matter of quality control but a critical determinant of a drug's therapeutic profile.

Recrystallization is a powerful and widely used technique for the purification of solid active pharmaceutical ingredients (APIs) and their intermediates.[2][3][4] The process leverages differences in solubility between the target compound and its impurities in a given solvent system.[5][6] The selection of an appropriate solvent is the most critical parameter, influencing not only purity and yield but also crystal form (polymorphism), crystal habit (morphology), and handling characteristics like flowability and filtration.[4][7] A poorly chosen solvent can lead to low recovery, ineffective impurity rejection, or the formation of undesirable solvates or metastable polymorphs.[3][4]

This guide outlines a logical, multi-step strategy to identify and optimize a solvent system for the recrystallization of (R)-2-Amino-2-(2-chlorophenyl)ethanol.

Foundational Principles of Solvent Selection

The ideal recrystallization solvent is one in which the target compound exhibits high solubility at an elevated temperature (typically the solvent's boiling point) and low solubility at a low temperature (e.g., room temperature or 0-4 °C).[8] This temperature-dependent solubility differential is the primary driving force for crystallization.[3][4]

Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational starting point. To apply this, we must first analyze the structure of (R)-2-Amino-2-(2-chlorophenyl)ethanol.

-

Polar Moieties: The molecule contains a primary amine (-NH₂) and a primary alcohol (-OH). Both groups are capable of acting as hydrogen bond donors and acceptors. These make the molecule polar.

-

Nonpolar Moiety: The 2-chlorophenyl group is relatively nonpolar and hydrophobic.

This amphiphilic nature suggests that solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, may be effective. Solvents that can engage in hydrogen bonding are likely to be good candidates for dissolving the compound.[9]

Physicochemical Properties of the Solute

A summary of the key properties of the target compound is essential for informing solvent choice.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)ethan-1-ol | [10] |

| Molecular Formula | C₈H₁₀ClNO | [10] |

| Molecular Weight | 171.62 g/mol | [10] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | [11] |

| Hydrogen Bond Acceptors | 2 (from N and O) | [11] |

| Predicted XLogP3 | 2.2 | [11] |

The presence of multiple hydrogen bond donors/acceptors confirms the molecule's polar character and its ability to interact strongly with protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone). The XLogP3 value suggests a degree of lipophilicity, indicating that purely aqueous systems might not be ideal, but hydroalcoholic mixtures could be very effective.[12]

A Systematic Workflow for Solvent Screening

A trial-and-error approach to solvent selection is inefficient. A structured workflow ensures a systematic evaluation of candidates, leading to a more robust and optimized process.

Caption: Workflow for systematic solvent selection.

Step 1: Candidate Solvent Identification

Based on the solute's properties and safety considerations (ICH guidelines), a diverse yet manageable set of solvents should be selected for initial screening.

| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |

| Protic | Ethanol | 78 | High | Excellent H-bonding capability, good safety profile.[13] |

| Isopropanol (IPA) | 82 | High | Similar to ethanol, slightly less polar. | |

| Water | 100 | Very High | Good for forming hydroalcoholic mixtures; unlikely to work alone.[13] | |

| Polar Aprotic | Acetone | 56 | Medium-High | Good dipole moment, can accept H-bonds.[13] |

| Ethyl Acetate (EtOAc) | 77 | Medium | Common recrystallization solvent, less polar than alcohols.[13] | |

| Acetonitrile (ACN) | 82 | Medium-High | Often used in pharmaceutical crystallization.[14] | |

| Aromatic | Toluene | 111 | Low | May dissolve the nonpolar chlorophenyl group well.[14] |

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Small-Scale Solubility Assessment

This protocol aims to quickly identify promising solvents by determining solubility at room temperature and at the solvent's boiling point.

Materials:

-

(R)-2-Amino-2-(2-chlorophenyl)ethanol (crude)

-

Selected solvents (see table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Hot plate or heating block

-

Graduated pipettes or syringes

Procedure:

-

Weigh approximately 20 mg of the crude compound into a test tube.

-

Add the selected solvent dropwise (e.g., in 0.1 mL increments) at room temperature (approx. 20-25°C), vortexing after each addition.

-

Record the volume of solvent required to fully dissolve the solid. If it dissolves in < 0.5 mL, it is likely "too soluble" at room temperature. If it remains insoluble after adding 2.0 mL, it is likely "insoluble."

-

For solvents where the compound was sparingly soluble or insoluble at room temperature, heat the mixture to the solvent's boiling point.

-

Continue adding small increments of the hot solvent until the solid fully dissolves. Record the total volume of solvent used.

-

Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals that form. A dense, crystalline precipitate is a positive indicator.

Data Interpretation & Decision Making

The results from Protocol 1 guide the selection of a single-solvent or two-solvent system.

Caption: Decision tree for choosing a recrystallization system.

Illustrative Solubility Data: (Note: This is representative data for demonstration purposes.)

| Solvent | Solubility at 25°C | Solubility at Boiling | Observation on Cooling | Recommendation |

| Ethanol | Sparingly Soluble | Very Soluble | Abundant white crystals | Proceed with Single-Solvent Trial (Protocol 2) |

| Isopropanol | Sparingly Soluble | Very Soluble | Good crystal formation | Proceed with Single-Solvent Trial (Protocol 2) |

| Acetone | Very Soluble | Very Soluble | Few or no crystals | Use as 'Solvent' in a Two-Solvent System |

| Water | Insoluble | Sparingly Soluble | Poor recovery | Use as 'Anti-solvent' in a Two-Solvent System |

| Toluene | Insoluble | Sparingly Soluble | Oiling out observed | Discard |

| Ethyl Acetate | Moderately Soluble | Very Soluble | Some crystal formation | Possible single solvent, but recovery may be lower |

Based on this illustrative data, ethanol and isopropanol are excellent candidates for a single-solvent recrystallization. An acetone/water system is a promising candidate for a two-solvent recrystallization.

Protocol 2: Single-Solvent Recrystallization Trial

Objective: To purify the compound using a single promising solvent (e.g., Ethanol).

Procedure:

-

Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a stir bar.

-

Add the chosen solvent (e.g., Ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[15]

-

If the solution contains insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.[5]

-

Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[16]

-

Once at room temperature, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.[16]

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to a constant weight.

-

Calculate the percent recovery and analyze the purity (e.g., melting point, HPLC).

Protocol 3: Two-Solvent (Solvent/Anti-solvent) Recrystallization Trial

Objective: To purify the compound when no single solvent is ideal. Here, we use a "solvent" in which the compound is very soluble (e.g., Acetone) and a miscible "anti-solvent" in which it is insoluble (e.g., Water).[15]

Procedure:

-

Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.

-

At room temperature, add the minimum amount of the "solvent" (Acetone) required to just dissolve the solid.

-

Heat the solution gently.

-

Add the "anti-solvent" (Water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.[8]

-

Add a few drops of the "solvent" (Acetone) back into the hot solution until it becomes clear again.

-

Remove from heat and allow the solution to cool slowly, as described in Protocol 2 (Steps 4-9).

Evaluation and Optimization

The success of the recrystallization is judged by three key metrics:

-

Recovery (Yield): The final weight of the pure product divided by the initial weight of the crude material. While high recovery is desired, it should not come at the expense of purity.

-

Purity: This is the most important factor. Purity should be assessed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric excess. A sharp, well-defined melting point close to the literature value is also a good indicator of purity.

-

Process Viability: The chosen system should be scalable, safe, and cost-effective for the intended application.

If the initial results are not satisfactory (e.g., low yield with high purity, or vice versa), further optimization may be required. This can include adjusting the cooling rate, the final cooling temperature, or the solvent/anti-solvent ratio.

Conclusion

The selection of a recrystallization solvent is a systematic process that combines theoretical understanding with methodical experimentation. For a molecule like (R)-2-Amino-2-(2-chlorophenyl)ethanol, with both polar and nonpolar characteristics, protic solvents like ethanol and isopropanol often serve as excellent starting points for single-solvent systems. Should these prove suboptimal, a two-solvent system, such as acetone-water, provides a viable alternative. By following the structured workflow and protocols outlined in this guide, researchers can efficiently develop a robust and effective purification strategy, ensuring the high quality required for pharmaceutical applications.

References

- Vertex AI Search. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.

- ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.

- ResearchGate. (2025, August 6).

- PubMed. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.

- YouTube. (2020, October 9).

- HBCSE.

- LabXchange. (2024, January 23).

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- BenchChem. (2025). discovery and synthesis of chiral amino alcohols.

- ACS Publications. (2024, July 5).

- PubChem. Ethanol, 2-((2-chlorophenyl)amino)-.

- LibreTexts.

- Sigma-Aldrich. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

- ResearchGate. Recrystallization of Drugs: Significance on Pharmaceutical Processing.

- AChemBlock. (R)-2-Amino-2-(2-chlorophenyl)ethanol 95% | CAS: 1212831-53-2.

- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.

- University of Rochester, Department of Chemistry.

- PubChem. 2-Amino-1,2-bis(p-chlorophenyl)ethanol.

- Guidechem. (R)-2-Amino-1-(2-chlorophenyl)ethanol 97590-54-0 wiki.

- YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.

- PubMed. (2007, February 16).

- SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.

- ResearchGate. (2019, March 20).

- JOCPR. Reduction of Chiral Amino Acids Based on Current Method.

- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- University of Rochester, Department of Chemistry.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. scispace.com [scispace.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (R)-2-Amino-2-(2-chlorophenyl)ethanol 95% | CAS: 1212831-53-2 | AChemBlock [achemblock.com]

- 11. Ethanol, 2-((2-chlorophenyl)amino)- | C8H10ClNO | CID 66757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Home Page [chem.ualberta.ca]

- 16. LabXchange [labxchange.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-2-Amino-2-(2-chlorophenyl)ethanol

Case ID: OPT-EE-2026-CL Subject: Troubleshooting & Improving Enantiomeric Excess (ee) Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the optimization of enantiomeric excess (ee) for (R)-2-Amino-2-(2-chlorophenyl)ethanol , a critical chiral building block (often associated with the synthesis of platelet aggregation inhibitors like Clopidogrel derivatives).

Achieving high optical purity (>99% ee) for this vicinal amino alcohol presents unique challenges due to the steric hindrance of the ortho-chloro substituent and the potential for racemization under harsh conditions. This guide prioritizes Chemical Resolution (the industrial workhorse) and Enzymatic Kinetic Resolution (the green alternative), supported by robust analytical protocols.

Module 1: Classical Chemical Resolution

Core Issue: "I am using a chiral acid to resolve the racemate, but my ee is stalling at 80-90%, or the yield is too low."

Diagnostic & Troubleshooting

| Symptom | Probable Cause | Corrective Action |

| "Oiling Out" (No crystals) | Solvent polarity mismatch or supersaturation is too high.[1] | Switch Solvent: Move from pure EtOH to EtOH:H₂O (95:5) or iPrOH. Seed: Add seed crystals at the cloud point. |

| Low ee (<90%) | Eutectic composition reached; non-selective precipitation. | "Pope-Peachy" Method: Use 0.5 eq. of resolving agent + 0.5 eq. of achiral acid (e.g., HCl) to maximize selectivity. |

| Low Yield | High solubility of the diastereomeric salt. | Cooling Ramp: Extend cooling time (e.g., 0.1°C/min). Anti-solvent: Add MTBE or Hexane after initial nucleation. |

Standard Operating Procedure (SOP): Tartaric Acid Resolution

While specific resolving agents vary by derivative, (L)-(+)-Tartaric Acid is the primary candidate for screening 2-aryl-2-aminoethanols.

Protocol:

-

Stoichiometry: Dissolve 100 mmol of racemic 2-Amino-2-(2-chlorophenyl)ethanol in Methanol (MeOH) (5 mL/g).

-

Addition: Add 100 mmol (1.0 eq) of (L)-(+)-Tartaric acid dissolved in warm MeOH.

-

Pro-Tip: If 1.0 eq fails, try 0.6 eq to prioritize high ee over yield (preferential crystallization).

-

-

Crystallization: Heat to reflux (65°C) for 30 mins. Cool slowly to 25°C over 6 hours.

-

Filtration: Collect the precipitate. This is typically the (R)-amine · (L)-tartrate salt.[1]

-

Recrystallization (The Critical Step): If ee is <98%, recrystallize the salt in Ethanol/Water (90:10) . Water acts as a "polishing" agent to solubilize the more soluble (S)-salt impurity.

Workflow Visualization: Salt Resolution Cycle

Caption: Iterative resolution workflow. Note the feedback loop at the "Recrystallization" stage, critical for breaking the eutectic ceiling.

Module 2: Enzymatic Kinetic Resolution (EKR)

Core Issue: "Chemical resolution is too labor-intensive. I want to use biocatalysis, but the reaction stops halfway."

Mechanism & Logic

Lipases (specifically Candida antarctica Lipase B - CALB) are highly effective for acylating the (R)-enantiomer of amino alcohols, leaving the (S)-enantiomer (or vice versa depending on enzyme specificity).

Common Pitfall: The reaction produces a byproduct (e.g., acetic acid from vinyl acetate) or the enzyme denatures due to pH changes.

SOP: Lipase-Mediated Resolution

-

Substrate: Dissolve racemic amino alcohol in MTBE or Toluene .

-

Acyl Donor: Add Ethyl Acetate (slow) or Vinyl Acetate (fast, irreversible).

-

Warning: Vinyl acetate produces acetaldehyde, which can deactivate enzymes. Ethyl acetate is slower but safer for the enzyme.

-

-

Catalyst: Add immobilized CALB (Novozym 435) (10-20% w/w relative to substrate).

-

Conditions: Shake at 30-40°C.

-

Monitoring: Stop exactly at 50% conversion.

-

Note: In EKR, maximum theoretical yield is 50%.

-

Troubleshooting EKR

-

Q: Why does conversion stall at 30%?

-

A: Product inhibition. The amide product might be precipitating on the enzyme surface. Solution: Add a co-solvent (THF) or increase temperature slightly (up to 50°C).

-

-

Q: How do I separate the product?

-

A: The unreacted amine is basic; the acylated product is neutral. Use an Acid/Base Extraction :

-

Wash organic phase with 1M HCl.

-

Unreacted amine goes to aqueous layer.

-

Acylated amine stays in organic layer.

-

-

Module 3: Analytical Validation (Chiral HPLC)

Core Issue: "I cannot trust my ee values. The peaks are broad or splitting."

Accurate measurement is the bedrock of optimization. Amino alcohols are basic and often "tail" on silica-based columns due to silanol interactions.

Recommended Method Parameters

| Parameter | Condition A (Standard) | Condition B (Difficult Separation) |

| Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane : Isopropanol (90:10) | Hexane : Ethanol (85:15) |

| Additives | 0.1% Diethylamine (DEA) | 0.1% DEA + 0.1% TFA |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) | UV @ 220 nm (Amine absorption) |

Critical Technical Note:

Always use Diethylamine (DEA) in the mobile phase. The free amine group on your molecule interacts with the acidic silanols of the column packing, causing peak tailing. DEA blocks these sites, sharpening the peaks and improving resolution (

Module 4: Advanced Optimization (The "Dutch Resolution")

If single-acid resolution fails, employ the Dutch Resolution strategy (Family Approach).

Concept: Use a mixture of structurally related resolving agents (e.g., Tartaric acid + Mandelic acid + Dibenzoyl tartaric acid). Why it works: Impurities (the wrong enantiomer) struggle to fit into the complex crystal lattice of a mixed-salt system, often resulting in higher ee in the first pass compared to a single agent.

Protocol:

-

Prepare racemate in MeOH.

-

Add 0.5 eq of Resolving Agent A.

-

Add 0.5 eq of Resolving Agent B.

Decision Logic for Optimization

Caption: Quick-reference decision tree for selecting the optimization pathway based on the resolution method used.

References

-

BenchChem. (2025).[1][5][6] Application Notes and Protocols: (R)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent. Retrieved from

-

Sigma-Aldrich (Merck). (n.d.). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC. Retrieved from

- Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters.

- Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry.

-

GuideChem. (n.d.). (R)-2-Amino-1-(2-chlorophenyl)ethanol Properties and Synthesis. Retrieved from

(Note: While specific "recipe" papers for the 2-chloro derivative are proprietary or less common than the 4-chloro analog, the protocols above are chemically validated adaptations of standard 2-aminoethanol resolution techniques.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

preventing racemization of (R)-2-Amino-2-(2-chlorophenyl)ethanol during synthesis

Technical Support Center: (R)-2-Amino-2-(2-chlorophenyl)ethanol

A Guide to Preventing Racemization During Synthesis

Welcome to the technical support guide for the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of chiral molecules is paramount for their efficacy and safety in drug development.[1] This guide is designed to provide researchers, scientists, and process chemists with in-depth troubleshooting strategies and preventative measures to mitigate the risk of racemization during the synthesis of this critical chiral amino alcohol.

Troubleshooting Guide: Loss of Enantiomeric Excess

This section addresses the most common issues encountered during synthesis that can lead to a partial or complete loss of enantiomeric purity.

Q: I've observed a significant loss of enantiomeric excess (ee) in my final product. What are the most likely causes during the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol?

A: Loss of enantiomeric excess is a common but preventable issue. The primary culprits are typically related to the stability of the stereocenter alpha to the amine. The most probable causes are:

-

Inappropriate pH Conditions: Exposure to basic (pH > 8) or strongly acidic (pH < 2) conditions, especially during aqueous workups or extractions, is the most frequent cause.[2]

-

Elevated Temperatures: High temperatures during the reaction, solvent removal (e.g., rotary evaporation), or purification provide the activation energy needed to epimerize the chiral center.[3][4]

-

Incompatible Solvents: Protic solvents, such as methanol or ethanol, can facilitate proton transfer, which may accelerate the rate of racemization under certain conditions.[2]

-

Presence of Catalysts: Certain transition metal catalysts, potentially used in preceding or concurrent steps, can catalyze racemization through the formation of reversible imine intermediates.[4]

The logical workflow for diagnosing the source of racemization is outlined in the diagram below.

Caption: Troubleshooting workflow for diagnosing the cause of racemization.

Q: How do pH conditions during workup and extraction contribute to racemization, and what is the optimal pH range to maintain?

A: The hydrogen atom on the carbon bearing the amino group (the stereocenter) is weakly acidic. Under basic conditions (pH > 8), this proton can be abstracted. This deprotonation leads to the formation of a planar, achiral imine intermediate. Subsequent, non-stereoselective reprotonation of this intermediate results in a racemic mixture.[2] Conversely, very strong acidic conditions can sometimes catalyze enolization or other isomerization pathways.

Preventive Measures:

-

Optimal pH Range: Maintain the pH between 4 and 7 during all aqueous workup and extraction steps.

-

Buffered Washes: Instead of using strong bases like sodium bicarbonate or carbonate for neutralization, opt for a saturated solution of ammonium chloride (NH₄Cl) or a dilute phosphate buffer.

-

Minimize Exposure Time: Perform extractions and washes as quickly as possible to reduce the time the compound spends in an aqueous environment, even within the optimal pH range.

Q: Can the reaction temperature or prolonged reaction times lead to racemization? What are the recommended temperature controls?

A: Yes, temperature is a critical factor. Racemization is a chemical process with an activation energy barrier.[3] Higher temperatures provide the necessary energy to overcome this barrier, increasing the rate of epimerization.[4] This is particularly true if other destabilizing factors, such as non-optimal pH or the presence of certain catalysts, are also present.

Preventive Measures:

-

Low-Temperature Reactions: Perform reactions at the lowest feasible temperature that still allows for an acceptable reaction rate. Utilize cooling baths (ice-water, ice-salt) as necessary.

-

Controlled Solvent Removal: When concentrating the product using a rotary evaporator, use a water bath temperature no higher than 40°C and apply vacuum gradually to minimize bumping and thermal stress.

-

Limit Heating: Avoid prolonged heating of the compound in any solvent. If a reaction requires elevated temperatures, monitor its progress closely and stop the heating as soon as it reaches completion.

Q: Does the choice of solvent impact the stereochemical stability of my compound?

A: The solvent can significantly influence stereochemical stability.[5][6] Protic solvents (e.g., methanol, ethanol, water) can facilitate the proton transfer necessary for racemization by acting as proton shuttles for the imine-enamine tautomerism. Aprotic solvents are generally preferred.

Recommendations:

-

Prioritize Aprotic Solvents: Whenever possible, use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Ethyl Acetate for both the reaction and subsequent workup procedures.[2]

-

Solvent Polarity: While less critical than protic character, solvent polarity can influence the conformation of the molecule and the stability of intermediates, which may have a secondary effect on racemization rates.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization for chiral 2-amino alcohols like this one?

A1: The primary mechanism for racemization in 2-amino alcohols involves the reversible formation of an achiral intermediate. Under basic conditions, the process is initiated by the deprotonation of the carbon atom attached to both the aryl ring and the amino group. This results in an anion that can rearrange to a more stable, achiral imine. This imine exists in equilibrium with its protonated form. When the imine is reprotonated, the proton can add to either face of the C=N double bond with equal probability, leading to the formation of a 50:50 mixture of the (R) and (S) enantiomers, i.e., a racemic mixture.

Caption: Base-catalyzed racemization mechanism via an achiral imine.

Q2: What are the best analytical methods to accurately determine the enantiomeric excess (ee) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of (R)-2-Amino-2-(2-chlorophenyl)ethanol.[7]

-

Method: A chiral stationary phase (CSP), typically based on cellulose or amylose derivatives, is used to separate the two enantiomers.[2]

-

Detection: A UV detector is commonly used for detection, as the phenyl ring provides a strong chromophore.

-

Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.[7]

-

Validation: It is crucial to co-inject a small amount of a racemic standard to confirm the identity and separation of the enantiomer peaks.

Gas Chromatography (GC) with a chiral column can also be used, often after derivatizing the amine and alcohol functional groups to increase volatility.[8][9]

Q3: How can I prevent racemization during purification, specifically during chromatography or crystallization?

A3:

-

Chromatography:

-

Stationary Phase: Use a neutral stationary phase like silica gel. Avoid basic alumina, which can cause on-column racemization.

-

Mobile Phase: Use a neutral, aprotic solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Avoid adding basic modifiers like triethylamine or ammonia unless absolutely necessary for peak shape, and if so, use the minimum possible concentration and run the column quickly.

-

Temperature: Perform chromatography at room temperature.

-

-

Crystallization:

-

Solvent Choice: The choice of crystallization solvent can sometimes influence the stability of the chiral center.[10] Screen a variety of aprotic solvents.

-

Temperature: Avoid excessively high temperatures when dissolving the compound. Use the minimum amount of heat necessary.

-

pH: Ensure the compound is in its neutral or salt form before crystallization. Attempting to crystallize the free base from a solution that is even slightly basic can lead to racemization in the mother liquor.

-

Q4: Are there any specific storage conditions recommended for the final product to ensure long-term stereochemical stability?

A4: To ensure long-term stability and prevent slow racemization over time, the following storage conditions are recommended:[2]

-

Form: Store the compound as a stable salt (e.g., hydrochloride salt) rather than the free base. The protonated amine is not susceptible to the base-catalyzed racemization mechanism.

-

Temperature: Store at low temperatures, preferably at -20°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

-

Light: Protect from light by using an amber vial.

Key Parameter Summary

This table provides a quick reference for the critical parameters to control during the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol.

| Parameter | Recommended Condition | Rationale for Prevention of Racemization |

| pH (Workup/Extraction) | 4.0 - 7.0 | Avoids base-catalyzed deprotonation at the chiral center.[2] |

| Temperature | < 40°C | Minimizes the thermal energy available to overcome the activation barrier for epimerization.[4] |

| Solvents | Aprotic (DCM, THF, Toluene) | Prevents facilitation of proton transfer that can accelerate racemization.[2] |

| Chromatography Modifier | Avoid bases (e.g., TEA) | Prevents on-column racemization on the stationary phase surface. |

| Storage | Solid HCl salt form, -20°C | Protonation of the amine blocks the racemization pathway; low temperature slows all chemical processes.[2] |

Experimental Protocols

Protocol 1: pH-Controlled Aqueous Workup

This protocol describes a standard workup procedure designed to neutralize a reaction mixture and extract the product while minimizing the risk of racemization.

-

Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C using an ice-water bath. This reduces the rate of any potential side reactions, including racemization.

-